Glimepiride - 684286-46-2

Glimepiride

Catalog Number: EVT-1477628
CAS Number: 684286-46-2
Molecular Formula: C24H34N4O5S
Molecular Weight: 490.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glimepiride is a third-generation sulfonylurea derivative. [] It serves as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and cell biology. Its primary role in research is as a model compound for studying the function of ATP-sensitive potassium (KATP) channels, which play a crucial role in insulin secretion and glucose homeostasis. [, ]

Synthesis Analysis

Glimepiride can be synthesized using a multi-step process that involves the condensation of 4-[2-(3-ethyl-4-methyl-2-oxygen-3-pyrroline-1-formamido)ethyl]-benzenesulfonamide (chemical compound A) and trans-p-methycyclohexyl isocyanate (chemical compound B). [] The reaction is typically conducted in an organic solvent under the influence of an inorganic base and a phase-transfer catalyst. [] Subsequent steps involve the formation of Glimepiride potassium salt, acidification with acetic acid, and refinement with methanol and ammonia. []

Molecular Structure Analysis

Glimepiride undergoes metabolic reactions primarily mediated by the cytochrome P450 enzyme CYP2C9. [] The major metabolic pathway involves hydroxylation of the Glimepiride molecule, producing hydroxy Glimepiride as a primary metabolite. [] This metabolic conversion can be influenced by the co-administration of other drugs metabolized by the same enzyme, leading to potential drug-drug interactions. [, ]

Mechanism of Action

Glimepiride exerts its biological effects by binding to sulfonylurea receptors (SUR) associated with ATP-sensitive potassium (KATP) channels located on pancreatic beta-cell membranes. [, , ] This binding inhibits potassium efflux, leading to membrane depolarization and subsequent calcium influx. [] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby stimulating insulin release from the pancreas. [, ] Glimepiride demonstrates high affinity binding to SUR receptors and rapid association and dissociation kinetics. []

Physical and Chemical Properties Analysis

Glimepiride is a poorly water-soluble drug, exhibiting limited aqueous solubility due to its hydrophobic nature. [, ] Its physicochemical properties, including solubility and dissolution rate, can be altered through various formulation techniques, such as solid dispersions with polyethylene glycol 20000 or spray drying methods. [, ] These techniques aim to enhance the drug's bioavailability and therapeutic efficacy. [, ]

Applications
  • Investigating Insulin Resistance: Glimepiride is utilized in animal models to study the role of KATP channels in insulin resistance. [] Research indicates Glimepiride can reverse insulin resistance induced by monosodium glutamate in rats, highlighting the potential involvement of KATP channels in this metabolic dysfunction. []
  • Exploring Drug-Drug Interactions: Glimepiride serves as a model compound for investigating drug-drug interactions mediated by CYP2C9. Studies using rat liver microsomes and recombinant human CYP2C9 enzymes demonstrate Glimepiride's potential to inhibit the metabolism of other CYP2C9 substrates, such as Losartan. [, ] This research underscores the importance of considering potential drug interactions when co-administering Glimepiride with other medications.
  • Evaluating Novel Drug Delivery Systems: Glimepiride's poor water solubility presents a challenge for its formulation and delivery. Research focuses on developing innovative drug delivery systems, such as transdermal patches [] and gastrobioadhesive sustained release matrix tablets, [] to enhance Glimepiride's bioavailability and therapeutic efficacy.
Future Directions
  • Exploring Extrapancreatic Effects: While Glimepiride's primary mechanism of action is through pancreatic KATP channels, research suggests potential extrapancreatic effects, particularly on glucose metabolism and insulin sensitivity. [, ] Further investigation is needed to understand these effects and their clinical relevance fully.

Glibenclamide

Compound Description: Glibenclamide, also known as glyburide, is a second-generation sulfonylurea drug commonly used to treat type 2 diabetes mellitus. Similar to Glimepiride, it works by increasing insulin release from the pancreas. [, , ]

Polyethylene Glycol 20000 (PEG 20000)

Compound Description: PEG 20000 is a high molecular weight polyethylene glycol often used as a pharmaceutical excipient. It is known for its solubility-enhancing properties. [, ]

Relevance: Research has focused on using PEG 20000 to improve the solubility and dissolution rate of Glimepiride, which is inherently poorly water-soluble. Studies demonstrated that incorporating Glimepiride into solid dispersions with PEG 20000 significantly enhances its dissolution rate, suggesting improved bioavailability. [, ] This relationship highlights the formulation challenges posed by Glimepiride's low solubility and the exploration of excipients like PEG 20000 to overcome them.

Chlorpropamide

Compound Description: Chlorpropamide is a first-generation sulfonylurea medication used in the treatment of type 2 diabetes. Like Glimepiride, it stimulates insulin release from pancreatic beta cells. []

Metformin

Compound Description: Metformin is a widely prescribed biguanide drug used as a first-line treatment for type 2 diabetes. It primarily works by reducing hepatic glucose production and improving insulin sensitivity. [, , , ]

Relevance: Many studies investigate the efficacy and safety of combining Glimepiride and Metformin in managing type 2 diabetes. This combination therapy proves to be highly effective in controlling blood glucose levels in patients inadequately controlled with either drug alone. [, , , ] This combination highlights the complementary mechanisms of action of Glimepiride, which increases insulin secretion, and Metformin, which improves insulin sensitivity and reduces hepatic glucose production. This synergistic effect results in enhanced glycemic control in patients with type 2 diabetes.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker commonly prescribed to treat hypertension (high blood pressure). It is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [, ]

Relevance: Research has investigated the potential drug-drug interaction between Losartan and Glimepiride, as both are metabolized by the CYP2C9 enzyme. [, ] Studies show that while Losartan doesn't significantly affect Glimepiride's pharmacokinetics, Glimepiride can alter Losartan's metabolism, potentially leading to increased Losartan levels in the body. [, ] This interaction underscores the importance of considering potential drug interactions when co-prescribing medications, especially those metabolized by the same enzymatic pathways.

Hydroxy Glimepiride

Compound Description: Hydroxy Glimepiride is a major metabolite of Glimepiride, formed through hepatic metabolism primarily by CYP2C9. It possesses some hypoglycemic activity but is less potent than the parent drug. []

Relevance: Hydroxy Glimepiride is a key metabolite studied to understand the pharmacokinetic profile of Glimepiride. The formation and elimination of Hydroxy Glimepiride can be affected by factors such as drug interactions or hepatic impairment. [] Understanding the pharmacokinetic relationship between Glimepiride and Hydroxy Glimepiride helps to guide dosing regimens and predict potential drug interactions.

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog used to manage type 1 and type 2 diabetes. It provides a relatively stable and prolonged release of insulin, mimicking basal insulin secretion. [, ]

Relevance: Research has compared the efficacy and safety of Glimepiride and Insulin glargine, often in combination with other antidiabetic agents like metformin. While both effectively lower blood glucose levels, studies suggest that Insulin glargine might be associated with a lower risk of hypoglycemia compared to Glimepiride, especially in patients with longer diabetes duration or those struggling to achieve glycemic control. [, ]

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by increasing incretin levels, which stimulate insulin release and suppress glucagon secretion. [, ]

Relevance: Studies have compared Sitagliptin and Glimepiride head-to-head as add-on therapies to Metformin in type 2 diabetes management. [, ] While both drugs, in combination with Metformin, improve glycemic control, Sitagliptin demonstrates a better safety profile with a lower risk of hypoglycemia and weight gain compared to Glimepiride. [, ] This difference in safety profiles is attributed to their distinct mechanisms of action. Sitagliptin, by enhancing incretin action, promotes glucose-dependent insulin secretion, minimizing the risk of hypoglycemia. On the other hand, Glimepiride, as a sulfonylurea, directly stimulates insulin release regardless of glucose levels, potentially leading to hypoglycemia, especially in the context of missed meals or strenuous exercise.

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. It enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. []

Relevance: Liraglutide, like Sitagliptin, has been compared to Glimepiride in terms of efficacy and safety in managing type 2 diabetes. Clinical trials, such as the GRADE study, indicate that Liraglutide demonstrates a superior safety profile compared to Glimepiride, with a significantly lower incidence of severe hypoglycemia. [] The distinct mechanisms of action contribute to this difference, with Liraglutide's glucose-dependent insulinotropic effects minimizing the risk of hypoglycemia compared to the direct insulin-releasing action of Glimepiride.

Vildagliptin

Compound Description: Vildagliptin is another DPP-4 inhibitor, similar in mechanism and action to Sitagliptin, used for type 2 diabetes management. It enhances incretin levels, improving glycemic control. [, ]

Relevance: Research has investigated Vildagliptin as an alternative to Glimepiride, particularly in patients struggling to achieve glycemic targets with other agents. While both drugs effectively lower blood glucose levels, Vildagliptin exhibits a more favorable safety profile with a reduced risk of hypoglycemia and weight gain compared to Glimepiride. [] This difference stems from their distinct mechanisms. Vildagliptin, by enhancing incretin action, promotes glucose-dependent insulin secretion, reducing the likelihood of hypoglycemia. In contrast, Glimepiride's direct insulin-releasing mechanism, though effective in lowering glucose, can lead to hypoglycemia, especially when meals are missed or during periods of increased physical activity.

Empagliflozin

Compound Description: Empagliflozin belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of antidiabetic drugs. It works by increasing urinary glucose excretion, independent of insulin secretion. [, ]

Relevance: Studies have compared the effects of Empagliflozin and Glimepiride on cardiovascular outcomes and endothelial function in individuals with type 2 diabetes. Findings suggest that Empagliflozin may offer cardiovascular benefits, potentially reducing the risk of cardiovascular events. [, ] In contrast, some studies associate Glimepiride with an increased risk of cardiovascular events, particularly when used in combination with Metformin. [, ] These contrasting cardiovascular profiles highlight the importance of considering individual patient factors, including cardiovascular risk, when selecting between different antidiabetic medications.

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor, similar in action to Sitagliptin and Vildagliptin, used to improve glycemic control in type 2 diabetes by enhancing incretin action. [, ]

Relevance: Research, including the CAROLINA trial, directly compares the cardiovascular safety of Linagliptin and Glimepiride in patients with type 2 diabetes and established or at high risk for cardiovascular disease. [] The study found Linagliptin to be non-inferior to Glimepiride in terms of cardiovascular safety, meaning it did not increase the risk of major adverse cardiovascular events. [] Furthermore, Linagliptin demonstrated a lower risk of hypoglycemia compared to Glimepiride, a common concern with sulfonylurea drugs like Glimepiride. []

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic medication acting as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It enhances insulin sensitivity in peripheral tissues, primarily in muscle and adipose tissue. [, ]

Relevance: Research investigates the potential for combining Glimepiride with Pioglitazone, exploring their synergistic effects on glucose control. Studies indicate that this combination significantly improves glycemic parameters, including HbA1c and fasting blood glucose levels, compared to either drug alone. [, ] This combination leverages the complementary mechanisms of action of both drugs. Glimepiride directly stimulates insulin release from pancreatic beta-cells, while Pioglitazone enhances insulin sensitivity in peripheral tissues, resulting in enhanced glucose uptake and utilization.

Gliclazide

Compound Description: Gliclazide is a second-generation sulfonylurea drug, similar in mechanism to Glimepiride, used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells. [, ]

Relevance: Comparative studies between Gliclazide and Glimepiride often focus on their efficacy, safety, and patient-related outcomes. Both drugs effectively reduce blood glucose levels, but some studies suggest Gliclazide might be associated with greater reductions in HbA1c, fasting blood glucose, and postprandial glucose compared to Glimepiride. [, ] These studies also highlight the importance of considering individual patient characteristics, potential drug interactions, and cost-effectiveness when selecting between these two sulfonylureas for type 2 diabetes management.

Properties

CAS Number

684286-46-2

Product Name

Glimepiride

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide

Molecular Formula

C24H34N4O5S

Molecular Weight

490.63

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)

SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

Synonyms

1-[[p-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(cis-4-methylcyclohexyl)urea; 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(cis-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide; Gl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.